molecular formula C16H18N2O2 B7355561 (2,5-dimethylphenyl)-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone

(2,5-dimethylphenyl)-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone

Cat. No. B7355561
M. Wt: 270.33 g/mol
InChI Key: FZANLCNXTDWGQT-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-dimethylphenyl)-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is also known as DMOP or UMB24. This compound has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (2,5-dimethylphenyl)-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine. It may also act on ion channels and receptors involved in pain perception and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects and to reduce anxiety and depression-like behaviors. The compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of (2,5-dimethylphenyl)-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone is its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, making it a promising drug candidate for the treatment of various disorders. However, one limitation is that the compound is relatively new and has not been extensively studied in humans. More research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on (2,5-dimethylphenyl)-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neuropathic pain, anxiety, and depression. Another direction is to study its mechanism of action in more detail, to better understand how it modulates neurotransmitter activity and ion channels. Additionally, more research is needed to determine its safety and efficacy in humans, and to develop more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of (2,5-dimethylphenyl)-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone involves a multi-step process. The first step is the synthesis of 2,5-dimethylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (2R)-2-(1,2-oxazol-3-yl)pyrrolidine in the presence of a base to yield the final product. The purity of the compound can be improved by recrystallization or chromatography.

Scientific Research Applications

(2,5-dimethylphenyl)-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression. In addition, it has been investigated as a potential drug candidate for the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

(2,5-dimethylphenyl)-[(2R)-2-(1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-5-6-12(2)13(10-11)16(19)18-8-3-4-15(18)14-7-9-20-17-14/h5-7,9-10,15H,3-4,8H2,1-2H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZANLCNXTDWGQT-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCCC2C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCC[C@@H]2C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.